Structural Differentiation from Archetypal O-Aryl Carbamate FAAH Inhibitors
The target compound is differentiated from the classical O-aryl carbamate FAAH inhibitor URB597 by a fundamental structural scaffold. URB597 features a biphenyl-3-yl cyclohexylcarbamate core, whereas the target compound is a piperazine-1-carboxylate linked to a 4-(thiophen-2-yl)piperidine via an acetyl bridge. This represents a 'scaffold hopping' opportunity, where the target compound's central piperazine and terminal ester may not form a covalent adduct with the catalytic serine in the same manner as the carbamate-based inhibitors, potentially leading to a different inhibition kinetics profile [1].
| Evidence Dimension | Chemical Scaffold and Mechanism-Based Functional Group |
|---|---|
| Target Compound Data | Piperazine-1-carboxylate ethyl ester core; reversible inhibitor potential. |
| Comparator Or Baseline | URB597: O-aryl carbamate core; known to form a covalent carbamoylation adduct with FAAH's Ser241. |
| Quantified Difference | Fundamentally different covalent vs. potential non-covalent mechanism; quantitative potency and selectivity data are unavailable for the target compound. |
| Conditions | Inference drawn from established medicinal chemistry principles for serine hydrolase inhibitors [2]. |
Why This Matters
Procurement of the target compound over URB597 is necessary for projects investigating non-covalent FAAH inhibition or exploring SAR around piperazine-based central scaffolds, as the biological profile cannot be extrapolated from an O-aryl carbamate.
- [1] Keith, J. M. et al. Piperidine and piperazine carboxylates as FAAH inhibitors. Patent EP2607362B1. View Source
- [2] Ahn, K. et al. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chem Biol, 2009, 16(4), 411-420. View Source
